

# Application Note & Protocol: Commercial Delphinidin 3-Glucoside Standards and Purity Assessment

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## Compound of Interest

Compound Name: *Delphinidin 3-glucoside*

Cat. No.: *B1195115*

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## Introduction

**Delphinidin 3-glucoside**, a prominent anthocyanin, is a natural pigment responsible for the blue and purple hues in many fruits and flowers. Beyond its role as a colorant, it is of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant properties and potential health benefits. For accurate research and development, the use of well-characterized, high-purity **delphinidin 3-glucoside** standards is crucial. This document provides a guide to commercially available standards and detailed protocols for their purity assessment using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

## Commercial Delphinidin 3-Glucoside Standards

The quality and purity of reference standards are paramount for reliable quantification and identification in experimental work. Several reputable suppliers offer **delphinidin 3-glucoside** standards. A summary of offerings from prominent vendors is presented below. It is important to note that purity can be reported in different ways (e.g., by HPLC, with or without considering counterions and water content), and researchers should carefully consult the certificate of analysis provided by the supplier.

Table 1: Commercially Available **Delphinidin 3-Glucoside** Standards

Supplier	Product Name	Catalog Number	Purity	Analytical Method for Purity
Polyphenols AS	Delphinidin 3-glucoside	---	>97% <sup>[1]</sup>	HPLC-UV/Vis (280nm and 520nm) <sup>[1]</sup>
PhytoLab	Delphinidin 3-glucoside chloride phyproof® Reference Substance	89686	Certified absolute purity	Chromatographic purity, water, residual solvents, inorganic impurities <sup>[2]</sup>
Cayman Chemical	Delphinidin-3-β-D-glucoside (chloride)	17515	≥98% <sup>[3]</sup>	Not explicitly stated, implied HPLC
Carl ROTH	Delphinidin 3-glucoside chloride ROTICHROM® HPLC	6906-38-3	High HPLC purity	HPLC <sup>[4]</sup>
Extrasynthese	Delphinidin-3-O-glucoside chloride	0917S	>97%	HPLC

Note: Catalog numbers and specifications are subject to change. Please refer to the respective supplier's website for the most current information.

Common impurities in commercial **delphinidin 3-glucoside** standards can include other anthocyanins, flavonoids, or polyphenols.<sup>[1]</sup> The presence of a chloride counterion is common for these standards and is typically accounted for in the purity calculation by primary standard providers.<sup>[2]</sup>

## Experimental Protocols for Purity Assessment

The following protocols describe the purity assessment of **delphinidin 3-glucoside** standards by HPLC-DAD and LC-MS. These methods are essential for verifying the purity of a purchased standard or for characterizing in-house isolates.

### High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the quantification and purity assessment of anthocyanins.

#### 3.1.1. Materials and Reagents

- **Delphinidin 3-glucoside** standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- 0.45 µm syringe filters

#### 3.1.2. Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

#### 3.1.3. Sample Preparation

- Prepare a stock solution of the **delphinidin 3-glucoside** standard in methanol containing 0.1% formic acid at a concentration of 1 mg/mL.

- From the stock solution, prepare working solutions at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the same solvent.
- Filter all solutions through a 0.45 µm syringe filter before injection.

#### 3.1.4. Chromatographic Conditions

Parameter	Condition
Mobile Phase A	Water with 5% formic acid
Mobile Phase B	Acetonitrile with 5% formic acid
Gradient	0-1 min: 100% A1-10 min: Linear gradient to 25% B10-11 min: Hold at 25% B11-13 min: Linear gradient to 100% A13-17 min: Hold at 100% A (equilibration)
Flow Rate	0.8 mL/min
Column Temperature	40°C[5]
Injection Volume	10 µL
Detection Wavelength	520 nm for quantification, with full spectrum recording (e.g., 200-600 nm) for peak purity analysis.

#### 3.1.5. Data Analysis

- Integrate the peak corresponding to **delphinidin 3-glucoside** at 520 nm.
- Calculate the purity by dividing the peak area of **delphinidin 3-glucoside** by the total peak area of all components in the chromatogram and multiplying by 100.
- Peak purity can be further assessed using the DAD software to analyze the spectral homogeneity across the peak.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher selectivity and sensitivity, allowing for the identification of impurities even at trace levels.

#### 3.2.1. Materials and Reagents

- Same as for HPLC-DAD.

#### 3.2.2. Instrumentation

- LC-MS system equipped with a binary or quaternary pump, autosampler, column oven, and a mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).
- Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8  $\mu$ m particle size).

#### 3.2.3. Sample Preparation

- Same as for HPLC-DAD.

#### 3.2.4. Chromatographic and Mass Spectrometric Conditions

Parameter	Condition
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	0-2 min: 5% B 2-15 min: Linear gradient to 40% B 15-17 min: Linear gradient to 95% B 17-19 min: Hold at 95% B 19-20 min: Linear gradient to 5% B 20-25 min: Hold at 5% B (equilibration)
Flow Rate	0.3 mL/min
Column Temperature	35°C
Injection Volume	5 µL
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Drying Gas Flow	10 L/min
Drying Gas Temperature	350°C
Scan Range	m/z 100-1000
Targeted MS/MS	For delphinidin 3-glucoside (parent ion m/z 465.1), fragment ion m/z 303.0

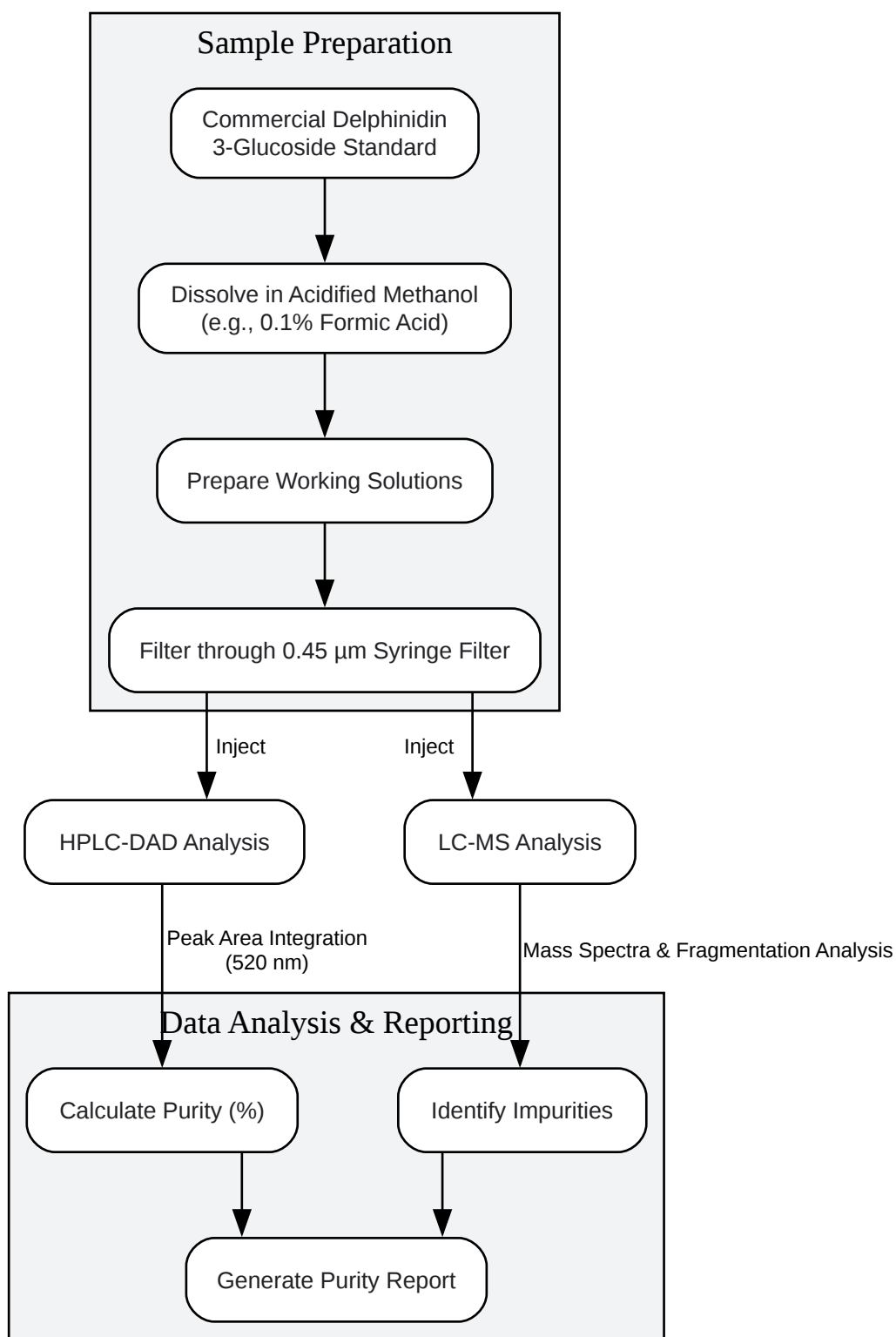
### 3.2.5. Data Analysis

- Extract the ion chromatogram for the m/z of **delphinidin 3-glucoside** (C<sub>21</sub>H<sub>21</sub>O<sub>12</sub><sup>+</sup>, exact mass 465.1033).
- Analyze the full scan data for the presence of other ions that may correspond to impurities.
- Use MS/MS fragmentation to confirm the identity of the **delphinidin 3-glucoside** peak and to help identify unknown impurities. The characteristic fragmentation of **delphinidin 3-glucoside** involves the loss of the glucose moiety (162 Da), resulting in the delphinidin aglycone fragment at m/z 303.0.[6]

- Purity can be estimated based on the relative peak areas in the total ion chromatogram (TIC) or by comparing the peak area of **delphinidin 3-glucoside** to the sum of all detected ion peak areas.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purity assessment of a commercial **delphinidin 3-glucoside** standard.



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Caption: Workflow for Purity Assessment of **Delphinidin 3-Glucoside**.



## Conclusion

The use of high-purity, well-characterized **delphinidin 3-glucoside** standards is fundamental for reproducible and reliable scientific outcomes. This application note provides a summary of commercially available standards and robust HPLC-DAD and LC-MS protocols for their purity verification. By following these guidelines, researchers can ensure the quality of their reference materials, leading to more accurate and dependable experimental results in drug discovery and other research areas.

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- To cite this document: BenchChem. [Application Note & Protocol: Commercial Delphinidin 3-Glucoside Standards and Purity Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195115#commercial-delphinidin-3-glucoside-standards-and-purity-assessment]

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